N-(2-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide
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Overview
Description
N-(2-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The phenethyl group is introduced through a substitution reaction.
Amide Formation: The final step involves the formation of the amide bond between the piperidine derivative and the butyric acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the amide bond or the aromatic ring.
Substitution: Various substitution reactions can take place, especially on the aromatic ring and the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
- N-(2-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)propionamide
Uniqueness
N-(2-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to similar compounds. The presence of the butyramide group, for example, may influence its binding affinity and selectivity for certain targets.
Properties
CAS No. |
2749433-35-8 |
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Molecular Formula |
C24H33ClN2O2 |
Molecular Weight |
417.0 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O2.ClH/c1-3-9-24(27)26(22-12-7-8-13-23(22)28-2)21-15-18-25(19-16-21)17-14-20-10-5-4-6-11-20;/h4-8,10-13,21H,3,9,14-19H2,1-2H3;1H |
InChI Key |
OHTMXOOLQGZYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3OC.Cl |
Origin of Product |
United States |
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